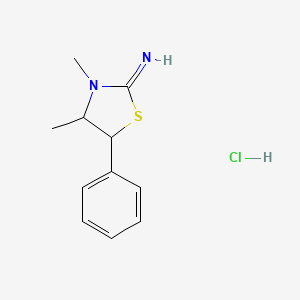
Thiadrine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of thiadrine hydrochloride involves the reaction of thiamine nitrate with hydrochloric acid. The process typically includes heating concentrated hydrochloric acid, cooling, drying, and dehydrating the desorbed hydrogen chloride gas. This gas is then introduced into a methanol solution to obtain a hydrogen chloride-containing acid methanol solution. This solution is added dropwise to a methanol solution of thiamine nitrate, resulting in the formation of this compound after filtering, washing, and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process ensures high purity and yield, adhering to stringent quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Thiadrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly sensitive to degradation due to heat, light, alkaline pH, and sulfites .
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: Substitution reactions often involve the replacement of functional groups in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of thiamine disulfide, while reduction can yield thiamine .
Aplicaciones Científicas De Investigación
Thiadrine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving vitamin B1 derivatives.
Medicine: It is used to treat thiamine deficiency, beriberi, and Wernicke-Korsakoff syndrome.
Industry: This compound is used in the fortification of food products and as a dietary supplement.
Mecanismo De Acción
Thiadrine hydrochloride functions as a coenzyme in carbohydrate metabolism. It combines with adenosine triphosphate to form thiamine pyrophosphate, which is essential for the decarboxylation of pyruvic acid and alpha-ketoacids to acetaldehyde and carbon dioxide . This process is crucial for energy production and the proper functioning of the nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Thiamine mononitrate: Another derivative of thiamine, used similarly in supplements and food fortification.
Thiamine pyrophosphate: The active form of thiamine in the body, essential for enzyme functions.
Uniqueness
Thiadrine hydrochloride is unique due to its high solubility in water and its stability under acidic conditions, making it suitable for various pharmaceutical and industrial applications .
Propiedades
Número CAS |
2218-25-9 |
|---|---|
Fórmula molecular |
C11H15ClN2S |
Peso molecular |
242.77 g/mol |
Nombre IUPAC |
3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H |
Clave InChI |
NDTVIKQHNMODBX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(SC(=N)N1C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



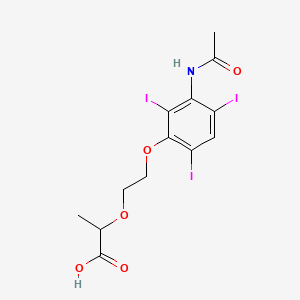
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)

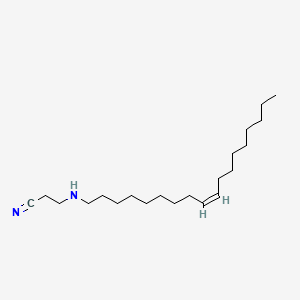
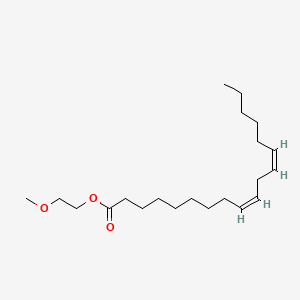
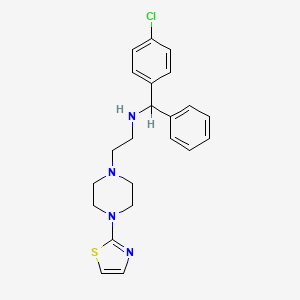


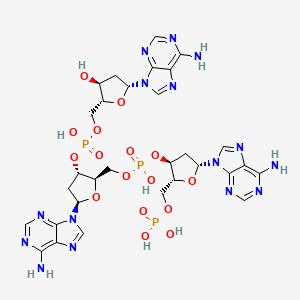
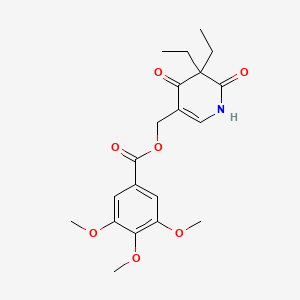
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
